molecular formula C21H22O4 B1378811 Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate CAS No. 1461713-26-7

Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate

Cat. No.: B1378811
CAS No.: 1461713-26-7
M. Wt: 338.4 g/mol
InChI Key: CCKCIGSYEVWQPL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C21H22O4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

  • The versatility of similar esters, such as Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, for synthesizing a diverse set of trifluoromethyl heterocycles including oxazoles, thiazoles, and imidazoles, showcases the potential of Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate in synthesizing novel heterocyclic compounds. These heterocycles have broad applications in drug development and materials science (Honey et al., 2012).

Material Synthesis and Characterization

  • Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized through a Knoevenagel condensation reaction, provides insights into the synthesis routes that could potentially apply to the compound . The structural characterization of these materials paves the way for developing new materials with tailored properties for electronic, photonic, and biomedical applications (Kariyappa et al., 2016).

Green Chemistry and Catalysis

  • Research on boric acid-catalyzed multi-component reactions in aqueous mediums, using ethyl 3-oxobutanoate derivatives, highlights the environmental benefits and efficiency of green synthetic methods. These studies indicate the potential for this compound in green chemistry and catalysis applications, offering a pathway to more sustainable chemical processes (Kiyani & Ghorbani, 2015).

Antimicrobial Activity

  • The synthesis and characterization of related compounds, such as Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, and their evaluation for antimicrobial activities, suggest the potential of this compound in antimicrobial research. These studies contribute to the ongoing search for new antimicrobial agents in the fight against resistant pathogens (Kumar et al., 2016).

Biocatalysis

  • The enantioselective reduction of alkyl 3-oxobutanoates by Rhizopus arrhizus to produce (S)-alcohols demonstrates the utility of microbial biocatalysts in producing enantiomerically pure compounds. This research opens avenues for using this compound in asymmetric synthesis and chiral drug development (Salvi & Chattopadhyay, 2004).

Properties

IUPAC Name

ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-4-25-19(22)13-18(20(23)16-9-5-14(2)6-10-16)21(24)17-11-7-15(3)8-12-17/h5-12,18H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKCIGSYEVWQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)C1=CC=C(C=C1)C)C(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate
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Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate
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Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate
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Ethyl 3-(4-methylbenzoyl)-4-(4-methylphenyl)-4-oxobutanoate

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